BenchChemオンラインストアへようこそ!

[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride

Lipophilicity Drug-likeness Physicochemical profiling

[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride (CAS 1909305-43-6) is a fluorinated benzylhydrazine derivative with the molecular formula C₇H₉ClF₂N₂ and a molecular weight of 194.61 g/mol. The compound features a hydrazine functional group (-NH-NH₂) attached to a benzyl moiety bearing two fluorine atoms at the 3- and 4-positions of the aromatic ring, supplied as the monohydrochloride salt.

Molecular Formula C7H9ClF2N2
Molecular Weight 194.61 g/mol
CAS No. 1909305-43-6
Cat. No. B1435135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride
CAS1909305-43-6
Molecular FormulaC7H9ClF2N2
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNN)F)F.Cl
InChIInChI=1S/C7H8F2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H
InChIKeyAIEWMJZTRADXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride (CAS 1909305-43-6): A Specialized Fluorinated Benzylhydrazine Building Block for Medicinal Chemistry and Agrochemical Synthesis


[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride (CAS 1909305-43-6) is a fluorinated benzylhydrazine derivative with the molecular formula C₇H₉ClF₂N₂ and a molecular weight of 194.61 g/mol [1]. The compound features a hydrazine functional group (-NH-NH₂) attached to a benzyl moiety bearing two fluorine atoms at the 3- and 4-positions of the aromatic ring, supplied as the monohydrochloride salt . This substitution pattern distinguishes it from other difluorobenzylhydrazine regioisomers (2,3-; 2,4-; 2,5-; 3,5-difluoro) and from the non-fluorinated parent benzylhydrazine, with the 3,4-difluoro arrangement conferring a unique electronic profile that influences both its reactivity as a synthetic intermediate and its physicochemical properties . The compound is primarily utilized as a versatile building block in the synthesis of heterocyclic compounds, pharmaceutical active ingredients, and agrochemicals [2].

Why [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride Cannot Be Replaced by Other Fluorinated Benzylhydrazine Isomers or Phenylhydrazine Analogs in Structure-Activity-Driven Programs


Benzylhydrazine derivatives with different fluorine substitution patterns exhibit distinct physicochemical profiles and reactivity that can critically impact downstream synthetic outcomes and biological activity [1]. The 3,4-difluorobenzyl isomer presents a unique combination of electronic effects: the two fluorine atoms in adjacent positions create a polarized aromatic ring with specific LogP (0.93), pKa (6.52 predicted), and hydrogen-bonding capacity that differs measurably from the 2,4-difluoro (LogP 1.20), 3,5-difluoro (LogP 0.70), and non-fluorinated benzylhydrazine (LogP ~0.70) analogs . The hydrazine monohydrochloride salt form (CAS 1909305-43-6) further differs from the dihydrochloride salt (CAS 2044706-92-3) and the free base (CAS 887595-36-0) in solubility, handling characteristics, and stoichiometry for downstream reactions . As evidenced in patent literature, the 3,4-difluorophenyl motif is specifically incorporated into bioactive molecules—including BTK kinase inhibitors (CN201680073031.7) and broad-spectrum antifungal agents (EC₅₀ 0.63–3.82 μg/mL)—where changing the fluorine substitution pattern would alter target engagement . Consequently, substituting a different regioisomer without re-optimizing the synthetic route or structure-activity relationship risks compromising both chemical yields and biological outcomes.

[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride (CAS 1909305-43-6): Head-to-Head Comparative Evidence Against Closest Analogs for Informed Procurement Decisions


Lipophilicity (LogP) Differentiation: 3,4-Difluorobenzylhydrazine vs. 2,4-Difluoro, 3,5-Difluoro, and Non-Fluorinated Benzylhydrazine

The predicted LogP of the 3,4-difluorobenzylhydrazine free base (0.93) falls between the more lipophilic 2,4-difluoro isomer (LogP 1.20) and the less lipophilic 3,5-difluoro isomer (LogP 0.70, XLogP3) and non-fluorinated benzylhydrazine (LogP ~0.70–0.80) . This intermediate lipophilicity may offer a balanced profile for membrane permeability and aqueous solubility in medicinal chemistry campaigns, whereas the 2,4-isomer's higher LogP may favor CNS penetration and the 3,5-isomer's lower LogP may improve aqueous solubility at the expense of passive membrane diffusion .

Lipophilicity Drug-likeness Physicochemical profiling

Ionization State (pKa) Differentiation: 3,4-Difluorobenzylhydrazine vs. 3,4-Difluorophenylhydrazine

The predicted pKa of the hydrazine moiety in 3,4-difluorobenzylhydrazine (6.52 ± 0.10) differs substantially from the directly attached 3,4-difluorophenylhydrazine (pKa 5.10 ± 0.24) . This ~1.4 pKa unit difference is attributable to the methylene spacer (-CH₂-) in the benzylhydrazine, which reduces the electron-withdrawing effect of the difluorophenyl ring on the hydrazine nitrogen, resulting in a less acidic (more basic) hydrazine group in the benzyl derivative .

Ionization constant Salt form selection Reactivity tuning

Salt Form Stoichiometry and Molecular Weight: Monohydrochloride (CAS 1909305-43-6) vs. Dihydrochloride (CAS 2044706-92-3)

The target compound is the monohydrochloride salt (1:1 stoichiometry, MW 194.61), whereas the dihydrochloride salt (CAS 2044706-92-3, MW 231.07) contains two equivalents of HCl per molecule of the free base [1]. This difference in HCl content directly affects the equivalent weight used in reaction stoichiometry calculations: 194.61 g/mol for monohydrochloride vs. 231.07 g/mol for dihydrochloride, representing a ~19% difference in mass per mole of active free base .

Salt stoichiometry Reaction stoichiometry Formulation consistency

Patent-Cited Utility as a Key Intermediate for BTK Kinase Inhibitors: 3,4-Difluorophenylhydrazine Motif vs. Alternative Substitution Patterns

Chinese patent CN201680073031.7 specifically identifies 3,4-difluorophenylhydrazine hydrochloride (the phenyl analog without the methylene spacer) as a reagent for preparing compounds that inhibit Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies . The 3,4-difluoro substitution pattern is explicitly claimed, suggesting that the electronic and steric properties conferred by this arrangement are critical for kinase binding. While the patent uses the phenylhydrazine rather than the benzylhydrazine form, the conserved 3,4-difluorophenyl motif underscores the importance of this specific substitution pattern in medicinal chemistry applications relevant to the target compound class [1].

BTK inhibitor Kinase drug discovery Patent intermediate

Broad-Spectrum Antifungal Activity of 3,4-Difluorophenyl-Containing Derivatives: Quantitative EC₅₀ Comparison

Compound A6, which incorporates a 3,4-difluorophenyl group, demonstrated broad-spectrum antifungal effects with EC₅₀ values ranging from 0.63 to 3.82 μg/mL across eight tested fungal species [1]. In a separate study, compound D28 bearing a 3,4-difluorophenyl group showed broad-spectrum antifungal activity against six agriculturally relevant fungi including Rhizoctonia solani (EC₅₀ = 0.204 μg/mL), Valsa mali (EC₅₀ = 0.586 μg/mL), and Botrytis cinerea (EC₅₀ = 3.06 μg/mL) [2]. These data establish the 3,4-difluorophenyl pharmacophore as a productive scaffold for antifungal development, directly relevant to those using [(3,4-difluorophenyl)methyl]hydrazine as a key intermediate in agrochemical synthesis.

Antifungal Agrochemical intermediate Crop protection

[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride (CAS 1909305-43-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of BTK and Related Kinase Inhibitor Candidates

Research groups pursuing Bruton's tyrosine kinase (BTK) inhibitors or related kinase targets can utilize [(3,4-difluorophenyl)methyl]hydrazine hydrochloride as a building block, following the precedent set by patent CN201680073031.7 which specifically employs the 3,4-difluorophenyl motif in BTK inhibitor synthesis . The monohydrochloride salt form (CAS 1909305-43-6) provides precise stoichiometric control with 1 equivalent of HCl, avoiding the excess acid load of the dihydrochloride that may complicate base-sensitive coupling reactions. The intermediate LogP (0.93) and pKa (6.52) of the free base suggest favorable drug-like physicochemical properties for lead optimization .

Agrochemical R&D: Development of Broad-Spectrum Antifungal Agents

The 3,4-difluorophenyl moiety has demonstrated broad-spectrum antifungal efficacy in multiple independent studies, with EC₅₀ values as low as 0.204 μg/mL against Rhizoctonia solani and 0.586 μg/mL against Valsa mali . [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride serves as a strategic intermediate for constructing hydrazone and hydrazide derivatives that can access this antifungal pharmacophore space. Its predicted water solubility (LogS ESOL = -2.85; ~0.257 mg/mL for the phenylhydrazine analog) supports formulation in aqueous spray applications typical of agricultural fungicides .

Organic Synthesis: Heterocyclic Library Construction via Hydrazone Condensation

The hydrazine group in [(3,4-difluorophenyl)methyl]hydrazine hydrochloride is a potent binucleophile for condensation reactions with carbonyl compounds to form hydrazones, pyrazoles, and thiadiazoles . The predicted pKa of 6.52 indicates that the hydrazine nitrogen is significantly more basic than that of 3,4-difluorophenylhydrazine (pKa 5.10), allowing hydrazone formation to proceed efficiently at near-neutral pH without requiring strong acid catalysis . This property is advantageous for diversity-oriented synthesis where acid-sensitive functional groups are present in the coupling partner.

Physicochemical Benchmarking: Use as a Reference Standard for Isomer Comparison Studies

Given the measurable differences in LogP among difluorobenzylhydrazine isomers (3,4-: 0.93; 2,4-: 1.20; 3,5-: 0.70), [(3,4-difluorophenyl)methyl]hydrazine hydrochloride can serve as a reference standard in systematic structure-property relationship (SPR) studies aimed at understanding how fluorine substitution pattern affects lipophilicity, metabolic stability, and target binding . Its position as the intermediate-LogP isomer makes it a useful comparator when profiling a complete set of difluorobenzylhydrazine regioisomers in drug discovery panels.

Quote Request

Request a Quote for [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.